molecular formula C9H7NS B3025459 4(1H)-Quinolinethione CAS No. 51812-96-5

4(1H)-Quinolinethione

Cat. No.: B3025459
CAS No.: 51812-96-5
M. Wt: 161.23 g/mol
InChI Key: ROYCCMJSURLMLI-UHFFFAOYSA-N
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Description

Significance of the Quinolinethione Scaffold in Contemporary Chemical Science

The quinoline (B57606) scaffold, a fused heterocyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. orientjchem.orgnih.govdoi.org Quinoline derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgnih.govmdpi.com The versatility of the quinoline nucleus allows for modifications at various positions, enabling the design and synthesis of novel bioactive compounds with enhanced therapeutic potential. orientjchem.orgfrontiersin.org

The introduction of a thione group to the quinoline core, as seen in 4(1H)-Quinolinethione, imparts unique reactivity and potential for further functionalization. The sulfur atom can act as a strong nucleophile and a chelating agent, capable of forming strong bonds with metal ions. This property is crucial for its potential interaction with various molecular targets, including enzymes and proteins, possibly leading to the inhibition of their activity.

Derivatives of quinolinethione have been investigated for a range of biological activities. For instance, certain quinoline-2-thione derivatives have been synthesized and screened for their antimicrobial and antiproliferative activities. bohrium.com Some of these compounds exhibited promising activity against Candida albicans and moderate activity against certain bacteria. bohrium.com Furthermore, some derivatives have shown potential cytotoxic effects against cancer cell lines. bohrium.com The development of hybrid molecules incorporating the quinoline scaffold with other pharmacologically active moieties is a current strategy to create compounds with improved selectivity and dual modes of action, aiming to overcome drug resistance. frontiersin.org

Table 1: Selected Biological Activities of Quinoline and Quinolinethione Derivatives

Biological ActivityDescriptionReference
AnticancerInhibition of cancer cell growth, invasion, and migration, and induction of apoptosis. orientjchem.org
AntimicrobialActivity against various bacteria and fungi. mdpi.com
AntimalarialEfficacy against Plasmodium falciparum, including resistant strains.
Anti-inflammatoryPotential to reduce inflammation. nih.gov
AntiviralActivity against viruses such as HIV.

Historical Development of Academic Inquiry into this compound Chemistry

The synthesis of quinoline derivatives dates back to the 19th century, with the first synthesis of a quinolinone being reported in 1899 by Rudolf Camps. nih.gov The exploration of quinolinethiones followed, with early research focusing on fundamental synthesis and reactivity studies.

A common synthetic route to this compound involves the thionation of the corresponding quinolinone. The treatment of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide (P₄S₁₀) is one such method to yield the thione analog. Another approach involves the reaction of 2-aminobenzothioamide with α,β-unsaturated carbonyl compounds in the presence of a base.

Over the years, various methods have been developed to synthesize the quinolin-4-one core, which can then be converted to the corresponding thione. These methods include the Dieckmann condensation, the Snieckus reaction, and modern transition metal-catalyzed transformations. nih.gov The development of more efficient and practical synthetic methods remains an active area of research. For example, a method for synthesizing 4-alkylidene-N-methylquinolines in two steps from N-methyl-4-quinolinethione has been reported. researchgate.net

Early studies on the reactivity of quinolinethiones focused on nucleophilic substitution reactions. The 4-chloro group in 4-chloro-substituted quinolinones and quinolinethiones has been shown to be reactive towards various nucleophiles, leading to the formation of 4-sulfanyl, hydrazino, azido (B1232118), and amino derivatives. researchgate.netmdpi.com These reactions are synthetically important as they provide access to a wide range of functionalized quinoline scaffolds.

Emerging Research Directions and Future Perspectives for this compound Studies

Current and future research on this compound and its derivatives is focused on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, environmentally friendly, and versatile synthetic routes to access a wider range of substituted quinolinethiones. This includes the use of novel catalysts and one-pot reaction sequences. organic-chemistry.org

Exploration of New Biological Activities: While the anticancer and antimicrobial potential of some quinolinethione derivatives has been explored, future research will likely investigate other therapeutic areas. The unique chemical properties of the thione group suggest potential applications as enzyme inhibitors, and this is an area ripe for investigation. For instance, derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione have been identified as potential protein kinase inhibitors. researchgate.netmdpi.com

Design of Hybrid Molecules and Multi-target Drugs: The creation of hybrid molecules that combine the quinolinethione scaffold with other pharmacophores is a promising strategy to develop drugs with enhanced efficacy and reduced side effects. frontiersin.org These hybrid compounds may act on multiple biological targets, which can be advantageous in treating complex diseases like cancer.

Materials Science Applications: The ability of the thione group to coordinate with metal ions suggests that this compound and its derivatives could have applications in materials science, for example, as components of sensors, catalysts, or functional polymers.

The ongoing research into this compound highlights its significance as a versatile chemical entity. The continued exploration of its synthesis and reactivity will undoubtedly lead to the discovery of new compounds with important applications in both medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinoline-4-thione
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InChI

InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCCMJSURLMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901675
Record name NoName_811
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76076-27-2
Record name 4(1H)-Quinolinethione
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Record name 4(1H)-Quinolinethione
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Record name 4(1H)-Quinolinethione
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Synthetic Methodologies for 4 1h Quinolinethione and Its Substituted Analogues

Established Synthetic Routes to the this compound Core

Nucleophilic Thionation Approaches

Thionation using Thiourea-Based Protocols

The conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is a fundamental transformation in the synthesis of 4(1H)-quinolinethiones. Thiourea (B124793) has been effectively employed as a thionating agent for this purpose. The reaction typically involves the treatment of a corresponding 4-chloroquinolinone precursor with thiourea.

For instance, the thiation of 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions has been reported to yield 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com In a related procedure, heating a mixture of a dichloroquinoline with thiourea in dimethylformamide (DMF) under reflux conditions, followed by alkaline workup and acidification, also affords the desired quinolinethione derivative. mdpi.com

Increasing the molar ratio of thiourea and utilizing boiling DMF as the solvent can lead to the formation of dithione products, such as 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com It is noteworthy that direct thiation of hydroxyquinolinones with phosphorus pentasulfide has been reported to result in poorer yields compared to thiourea-based methods. mdpi.com

PrecursorReagentConditionsProductReference
4-chloro-8-methylquinolin-2(1H)-oneThioureaFusion (170–190 °C)8-methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
2,4-dichloro-8-methylquinoline (B1596889)Thiourea (3 equiv.)DMF, reflux4-chloro-8-methylquinoline-2(1H)-thione mdpi.com
4-chloro-8-methylquinoline-2(1H)-thioneThiourea (1 equiv.)DMF, reflux8-methyl-4-sulfanylquinoline-2(1H)-thione mdpi.com
Reactions with α,β-Unsaturated Carbonyl Precursors

The synthesis of quinoline derivatives, which can be precursors to 4(1H)-quinolinethiones, can be achieved through reactions involving α,β-unsaturated carbonyl compounds. These methods often provide a versatile entry point to a wide range of substituted quinolines.

One such approach involves the aldol (B89426) reaction of 3-acetyl-4-hydroxy-2(1H)-quinolones with aromatic aldehydes. This reaction, which can be catalyzed by proline, yields 3-(α,β-unsaturated carbonyl)-4-hydroxy-2(1H)-quinolones. researchgate.net These products contain the core quinoline structure and an α,β-unsaturated carbonyl moiety, which can potentially be further functionalized.

Another strategy utilizes the reaction of alkynes and aldehydes, catalyzed by Hβ zeolite under solvent-free conditions, to produce α,β-unsaturated ketones. rsc.org While not directly yielding quinolinethiones, this method provides access to key intermediates for quinoline synthesis. The synthesis of α,β-unsaturated carbonyl derivatives of 4-aminoquinoline (B48711) has also been explored for their potential as antimalarial agents. nih.gov

Innovative Synthetic Transformations towards this compound Derivatives

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. rsc.org These strategies have been successfully applied to the synthesis of quinoline and quinolinone derivatives, which are direct precursors to 4(1H)-quinolinethiones.

One-pot procedures often involve sequential reactions where the intermediates are not isolated, streamlining the synthetic process. For example, a tandem one-pot synthesis of quinolin-4(1H)-one derivatives has been developed involving an intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone, followed by elimination and a palladium-catalyzed intramolecular N-arylation. organic-chemistry.org This method demonstrates good to excellent yields and tolerates a variety of functional groups. organic-chemistry.org The development of green and sustainable one-pot synthesis techniques for quinoline derivatives has also been a focus, utilizing environmentally benign catalysts and solvents. bohrium.com

MCRs, such as the Povarov, Gewald, and Ugi reactions, have been employed to construct diverse quinoline scaffolds. rsc.org These reactions allow for the incorporation of structural diversity by varying the starting components. For instance, a one-pot, three-component cyclocondensation reaction has been used to synthesize 4H-pyrano[2,3-b]quinoline derivatives. nih.gov

Catalytic Methodologies in Quinolinethione Synthesis

Palladium-catalyzed reactions are versatile tools in organic synthesis, and they have been instrumental in the construction of the quinolinone core. researchgate.netnih.gov Palladium-catalyzed carbonylation reactions, in particular, allow for the direct introduction of a carbonyl group, a key feature of quinolinones.

One notable application is the palladium-catalyzed carbonylative Sonogashira cyclization for the synthesis of 4-quinolones. mdpi.com This reaction can be part of a three-component condensation. To address the safety concerns associated with using carbon monoxide (CO) gas, carbon monoxide-releasing molecules (CORMs) like Fe(CO)₅ have been utilized in a non-gaseous synthesis of 4-quinolone compounds. mdpi.com

Furthermore, a palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors has been developed for the one-step synthesis of a variety of quinolinones with high efficiency. nih.gov Another efficient one-pot synthesis of quinolin-4(1H)-one derivatives involves a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org

Reaction TypeCatalyst SystemStarting MaterialsProductReference
Carbonylative CyclizationPalladium / Fe(CO)₅2-iodoaniline, terminal alkyne4-quinolone mdpi.com
Oxidative AnnulationPalladiumAcrylamide, benzyne precursorQuinolinone nih.gov
Buchwald-Hartwig AminationPalladium / DavePhos(Z)-β-chlorovinyl aromatic ketone, amineQuinolin-4(1H)-one organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide range of chemical transformations. nih.gov Their unique reactivity, particularly in promoting umpolung (polarity inversion) of carbonyl compounds, has been harnessed for the synthesis of various heterocyclic systems, including quinolin-4-ones. nih.govmdpi.com

NHC-catalyzed synthesis of quinolin-4-ones has been described, for example, by Rai and co-workers. mdpi.com The proposed mechanism involves the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. mdpi.comisca.me This intermediate then acts as a nucleophile in a subsequent reaction, leading to the formation of the quinolinone ring system after intramolecular cyclization and dehydration. mdpi.com

NHCs can also be employed as ligands in transition metal catalysis. Copper(I) complexes bearing NHC ligands have shown excellent activity in various catalytic reactions. beilstein-journals.org The development of one-pot synthesis methods for unsymmetrical NHC ligands has further expanded their accessibility and application in catalysis. organic-chemistry.org

Decarboxylative Cyclization Approaches via Isatoic Anhydride

The synthesis of the quinoline scaffold via the decarboxylative cyclization of isatoic anhydride is a well-documented and efficient method for producing quinolin-4-one derivatives. nih.govbeilstein-journals.org This reaction typically involves the base-mediated reaction of an isatoic anhydride with a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. nih.gov The general mechanism proceeds through the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl group of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation, releasing carbon dioxide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the final quinolin-4-one product. nih.gov

However, the direct application of this decarboxylative cyclization strategy starting from isatoic anhydride to synthesize This compound is not prominently described in the reviewed literature. This synthetic pathway is primarily established for the oxygen analogue, quinolin-4-one. The synthesis of this compound and its derivatives more commonly proceeds through alternative routes, such as the thionation of a corresponding quinolin-4-one precursor or the reaction of a 4-chloroquinoline (B167314) derivative with a sulfur-based nucleophile. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one can be converted to its thione analogue, which can then undergo further reactions. mdpi.com

Evaluation of Synthetic Efficiency and Yield Optimization

Given that the direct synthesis of this compound via the decarboxylative cyclization of isatoic anhydride is not a commonly reported method, specific data on its synthetic efficiency and yield optimization is not available. The evaluation of efficiency and yield is therefore focused on the more conventional and documented synthetic pathways to this compound and its analogues.

The primary methods for synthesizing these thiones are:

Thionation of 4(1H)-quinolinones: This involves converting the carbonyl group of a quinolinone into a thiocarbonyl group using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Nucleophilic substitution of 4-chloroquinolines: This route involves reacting a 4-chloroquinoline derivative with a sulfur source, such as thiourea or sodium hydrosulfide.

The efficiency of these methods can be influenced by various factors including the choice of solvent, reaction temperature, and the nature of substituents on the quinoline ring. For example, the synthesis of 8-methyl-4-sulfanylquinoline-2(1H)-thione from 2,4-dichloro-8-methylquinoline and thiourea in dimethylformamide (DMF) proceeds with subsequent acidification to yield the product. mdpi.com Another approach involves heating 4-chloro-8-methylquinolin-2(1H)-one with thiourea at high temperatures (170–190 °C) to yield the corresponding 4-sulfanyl derivative. mdpi.com

The yields for these alternative, established methods vary based on the specific substrates and conditions used. Below is a table summarizing representative synthetic approaches and their reported efficiencies for related quinolinethione derivatives.

Starting MaterialReagent(s)ProductYield (%)
2,4-Dichloro-8-methylquinoline1. Thiourea, DMF2. HCl8-Methyl-4-sulfanylquinoline-2(1H)-thioneNot specified
4-Chloro-8-methylquinolin-2(1H)-oneThiourea, 170-190 °C8-Methyl-4-sulfanylquinolin-2(1H)-oneNot specified
4-Chloro-8-methylquinolin-2(1H)-thioneNaN34-Azido-8-methylquinolin-2(1H)-thioneNot specified
4-Azido-8-methylquinolin-2(1H)-thione1. PPh32. HCl4-Amino-8-methylquinolin-2(1H)-thioneNot specified

Data compiled from studies on substituted quinolinethiones. mdpi.com Yields are often reaction-dependent and may not be explicitly stated for all steps.

Chemical Reactivity and Mechanistic Aspects of 4 1h Quinolinethione

Nucleophilic Substitution Reactions of the 4(1H)-Quinolinethione System

The this compound scaffold is amenable to various nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. mdpi.commendeley.com The reactivity of the quinoline (B57606) ring, particularly at the C-4 position, and the thione group at the C-4 position, provides multiple sites for nucleophilic attack.

Reactivity at the C-4 Position

The C-4 position of the quinoline ring in derivatives of this compound is a key site for nucleophilic substitution, especially when a suitable leaving group is present. mdpi.comresearchgate.net For instance, in 4-chloro-8-methylquinoline-2(1H)-thione, the chloro group at the C-4 position is readily displaced by various nucleophiles. mdpi.com

Key nucleophilic substitution reactions at the C-4 position include:

Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazino derivatives. mdpi.com For example, 4-chloro-8-methylquinoline-2(1H)-thione reacts with hydrazine hydrate to yield 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com

Azidation: Treatment with sodium azide (B81097) results in the corresponding 4-azido compound. mdpi.com Specifically, 4-chloro-8-methylquinolin-2(1H)-thione is converted to 4-azido-8-methylquinolin-2(1H)-thione using sodium azide. mdpi.com

Thiolation: Reactions with thiols, such as ethanethiol, butanethiol, and thiophenol, in the presence of a base, afford the respective 4-alkyl(or aryl)thio derivatives. mdpi.com

These reactions highlight the susceptibility of the C-4 position to nucleophilic attack, providing a versatile route for the synthesis of various 4-substituted quinolinethione analogs. mdpi.com

Selective Sulfur-Based Substitutions

The sulfur atom of the thione group in this compound exhibits nucleophilic character and can participate in substitution reactions. This reactivity is particularly evident in its thiol-thione tautomerism, where the thiol form can react with various electrophiles. The thione group's ability to undergo reactions such as alkylation demonstrates its nucleophilic nature.

Derivatives of this compound can be synthesized through nucleophilic substitution reactions involving sulfur-containing reagents. For example, the synthesis can be achieved by treating a corresponding 4-chloro-quinolin-2(1H)-one with phosphorus pentasulfide (P₄S₁₀). Furthermore, the thione group's reactivity allows for the preparation of sulfanyl, hydrazino, and azido (B1232118) derivatives, which are valuable intermediates in medicinal and materials chemistry. mdpi.com

Alkylation Chemistry of this compound

Alkylation reactions of this compound and its derivatives provide a powerful tool for introducing alkyl groups at either the sulfur or nitrogen atoms, leading to a diverse range of functionalized quinoline structures. The regioselectivity of these reactions is often dependent on the specific reaction conditions and the nature of the alkylating agent.

Selective S-Alkylation of the Thione Moiety

The thione group in this compound is readily S-alkylated in the presence of a base and an alkylating agent. mdpi.com This selectivity is attributed to the nucleophilic character of the sulfur atom. For example, 8-methyl-4-sulfanylquinolin-2(1H)-one undergoes selective S-alkylation with alkyl iodides like ethyl iodide and butyl iodide to yield 4-alkylthio-8-methylquinolinones. researchgate.net This transformation can also be achieved by reacting the corresponding 4-chloroquinolinone with an appropriate alkanethiol in the presence of sodium ethoxide. researchgate.net

Similarly, 4-chloroquinoline-2-thione can be alkylated at the sulfur atom using reagents like dimethyl sulfate (B86663) or ethyl iodide, resulting in the formation of 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com

Starting MaterialAlkylating AgentBaseProductReference
8-methyl-4-sulfanylquinolin-2(1H)-oneEthyl iodideBase catalyst4-Ethylthio-8-methylquinolin-2(1H)-one researchgate.net
8-methyl-4-sulfanylquinolin-2(1H)-oneButyl iodideBase catalyst4-Butylthio-8-methylquinolin-2(1H)-one researchgate.net
4-chloro-8-methylquinolin-2(1H)-thioneDimethyl sulfateNot specified2-Methylthio-4-chloro-8-methylquinoline mdpi.com
4-chloro-8-methylquinolin-2(1H)-thioneEthyl iodideNot specified2-Ethylthio-4-chloro-8-methylquinoline mdpi.com

N-Alkylation Reactions

While S-alkylation is often favored, N-alkylation of the quinolinethione system can also be achieved, typically under different reaction conditions. The alkylation of the nitrogen atom in the quinoline ring leads to the formation of N-alkylquinolinethione derivatives. juniperpublishers.com The choice of solvent and base can influence the regioselectivity between N- and S-alkylation. thieme-connect.de For instance, the alkylation of quinazolin-4(3H)-one, a related heterocyclic system, with ethyl 6-bromohexanoate (B1238239) in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com

Derivatization Reactions for Functional Group Introduction

Derivatization is a chemical process used to convert a compound into a derivative of a similar chemical structure by reacting it with a suitable reagent. wikipedia.org This technique is widely employed to modify the functional groups of a molecule to enhance its properties or to introduce new functionalities. sigmaaldrich.comnih.gov In the context of this compound, derivatization reactions provide a means to introduce a wide array of functional groups, thereby expanding its synthetic utility and potential applications.

Common derivatization strategies for introducing functional groups include:

Acylation: The introduction of an acyl group.

Alkylation: The introduction of an alkyl group. libretexts.org

Silylation: The introduction of a silyl (B83357) group, often to increase volatility for gas chromatography. libretexts.org

Hydrazination Processes

The introduction of a hydrazine moiety into the quinoline scaffold via this compound derivatives is a significant transformation. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with hydrazine hydrate leads to the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com This reaction proceeds through a nucleophilic substitution mechanism where the hydrazine displaces the chloride ion at the C4 position.

Interestingly, the hydrazination of 4-ethylthio-8-methylquinolin-2(1H)-thione also yields the same 4-hydrazino product, demonstrating that the ethylthio group can also act as a leaving group in this reaction. mdpi.com Furthermore, when 2-alkylthio-4-chloro-8-methylquinolines are treated with hydrazine, hydrazination can occur at both the C2 and C4 positions, resulting in the formation of 2,4-dihydrazino-8-methylquinoline. mdpi.com

The autoxidation of 4-hydrazinylquinolin-2(1H)-ones can lead to an unprecedented dimerization and oxidation cascade, ultimately forming pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com Heating these hydrazinyl compounds in pyridine (B92270) has been identified as the optimal condition for this transformation. mdpi.com

Table 1: Hydrazination Reactions of this compound Derivatives

Starting Material Reagent Product Reference
4-Chloro-8-methylquinoline-2(1H)-thione Hydrazine hydrate 4-Hydrazino-8-methylquinoline-2(1H)-thione mdpi.com
4-Ethylthio-8-methylquinolin-2(1H)-thione Hydrazine hydrate 4-Hydrazino-8-methylquinoline-2(1H)-thione mdpi.com
2-Ethylthio-4-chloro-8-methylquinoline Hydrazine hydrate 2,4-Dihydrazino-8-methylquinoline mdpi.com

Azidation Reactions

Azidation of 4-chloro-8-methylquinolin-2(1H)-thione is readily achieved by treatment with sodium azide in a solvent such as dimethylformamide (DMF). mdpi.com This reaction introduces an azido group at the C4 position, yielding 4-azido-8-methylquinolin-2(1H)-thione. mdpi.com The azide functional group is a versatile precursor for the synthesis of other nitrogen-containing heterocycles. For instance, the reaction of the 4-azido derivative with nitrous acid can lead to the formation of tetrazolo[1,5-a]quinoline (B14009986) structures. mdpi.com Furthermore, azides can undergo the Staudinger reaction with triphenylphosphine (B44618) to form phosphazenes, which can then be hydrolyzed to the corresponding amines. mdpi.com

Table 2: Azidation of 4-Chloro-8-methylquinolin-2(1H)-thione

Starting Material Reagent Product Conditions Reference

Amination Pathways

The synthesis of 4-amino-8-methylquinolin-2(1H)-thione can be accomplished through a multi-step process starting from the corresponding 4-azido derivative. mdpi.com The azide is first reacted with triphenylphosphine in boiling benzene (B151609) to produce a phosphazene intermediate. mdpi.com Subsequent acid hydrolysis of this intermediate furnishes the desired 4-amino product. mdpi.com Direct amination of 4-chloroquinolines with amines like dimethylamine (B145610) is also a viable route. For example, 4-chloro-3-methylthio-2(1H)-quinolinones react with dimethylamine at elevated temperatures (140-160 °C) to give the corresponding 4-dimethylamino derivatives in high yield. clockss.org

Reductive amination represents another pathway for introducing amino groups. google.com This typically involves the reaction of an aldehyde derivative with an amine to form an imine, which is then reduced, for instance, with sodium cyanoborohydride. google.com

Table 3: Amination of Quinoline Derivatives

Starting Material Reagents Product Reference
4-Azido-8-methylquinolin-2(1H)-thione 1. Triphenylphosphine, 2. Acid hydrolysis 4-Amino-8-methylquinolin-2(1H)-thione mdpi.com

Sulfanylation Reactions

The thione group in this compound allows for various sulfanylation reactions. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiols such as ethanethiol, butanethiol, and thiophenol results in the formation of the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com This demonstrates a nucleophilic substitution where the thiol displaces the chloride at the C4 position.

Furthermore, 1-methyl-3-mercaptoquinoline-4(1H)-thione can be synthesized from the corresponding bis-chloride by reaction with sodium hydrosulfide. nih.gov This mercapto derivative can then undergo further reactions. For instance, bubbling air through a solution of 1-methyl-3-mercaptoquinoline-4(1H)-thione in DMF leads to the formation of the corresponding disulfide, di(1-methylquinoline-4(1H)-thione-3-yl) disulfide. nih.gov

Table 4: Sulfanylation Reactions of Quinoline Derivatives

Starting Material Reagent Product Reference
4-Chloro-8-methylquinoline-2(1H)-thione Ethanethiol 4-Ethylthio-8-methylquinolin-2(1H)-thione mdpi.com
4-Chloro-8-methylquinoline-2(1H)-thione Butanethiol 4-Butylthio-8-methylquinolin-2(1H)-thione mdpi.com
4-Chloro-8-methylquinoline-2(1H)-thione Thiophenol 4-Phenylthio-8-methylquinolin-2(1H)-thione mdpi.com
Bis-chloride of quinoline Sodium hydrosulfide 1-Methyl-3-mercaptoquinoline-4(1H)-thione nih.gov

Oxidative Transformations of this compound

The sulfur atom in this compound and its derivatives is susceptible to oxidation, leading to the formation of various oxidized species, most notably sulfoxides.

Synthesis of Sulfoxide Derivatives

The oxidation of the 3-methylthio substituent in 3-methylthio-2(1H)-quinolinones to a sulfinyl group can be achieved using a nitrating mixture containing a controlled amount of nitric acid at low temperatures. clockss.org This selective oxidation provides the corresponding 3-methylsulfinyl-2(1H)-quinolinones in high yields. clockss.org For example, 3,4-dimethylthio-2-quinolinone is oxidized to 4-methylthio-3-methylsulfinyl-2-quinolinone. clockss.org

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides. jchemrev.com Hydrogen peroxide in the presence of a catalyst like tantalum carbide is effective for this transformation. organic-chemistry.org Another approach involves the use of a combination of hydrogen peroxide and triflic acid, which tolerates other oxidatively sensitive functional groups. organic-chemistry.org More recently, a metal-free quinoid catalyst has been shown to promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using oxygen as the oxidant. organic-chemistry.org

Detailed Mechanistic Investigations of this compound Reactions

The reactions of this compound derivatives often proceed through well-defined mechanistic pathways. For nucleophilic substitution reactions at the C4 position, the presence of a good leaving group, such as a chloro group, is crucial. The reaction is initiated by the attack of a nucleophile (e.g., hydrazine, azide, or thiolate) on the electron-deficient C4 carbon, followed by the departure of the leaving group.

In the case of the oxidation of 3-methylthio-2(1H)-quinolinones, the reaction with a nitrating mixture likely involves the electrophilic attack of a nitronium ion or a related species on the sulfur atom of the methylthio group. This is followed by hydrolysis to yield the sulfoxide.

The mechanism of the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to form pyridazino-diquinolones is more complex, likely involving a series of radical or electron-transfer steps initiated by the oxidation of the hydrazine moiety. mdpi.com Quantum mechanical calculations using Density Functional Theory (DFT) have been employed to support the stability of the formed pyridazino-diquinoline products. mdpi.com

The versatility of the thione group is further highlighted by its ability to participate in thiol-thione tautomerism, which can influence its reactivity profile. mdpi.comresearchgate.net

Exploration of Smiles Rearrangement Pathways

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, represents a significant pathway for the structural modification of quinoline derivatives. While direct studies on this compound are not extensively detailed, research on analogous quinoline systems provides substantial insight into the potential rearrangement pathways. The rearrangement typically involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. scispace.comcdnsciencepub.com

A notable example is the synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxylquinoline, which proceeds via a Smiles rearrangement. iaea.org This transformation highlights the capacity of the quinoline ring system to undergo such intramolecular shifts. The general mechanism of the Smiles rearrangement proceeds through a spirocyclic Meisenheimer-like intermediate. cdnsciencepub.comcdnsciencepub.com For a reaction to occur, the aromatic ring, in this case, the quinoline system, generally requires activation by electron-withdrawing groups. scispace.com

In the context of sulfur-containing quinolines, the S→N type Smiles rearrangement is particularly relevant. This has been observed in the synthesis of quinobenzothiazines, where a quinolinyl moiety migrates from a sulfur atom to a nitrogen atom. mdpi.com This process typically occurs when an intermediate phenyl quinoline sulfide (B99878) undergoes intramolecular cyclization. mdpi.com The reaction course, whether it proceeds via a direct Ullmann cyclization or a Smiles rearrangement, is often dictated by the reaction conditions. mdpi.com

The classical Smiles rearrangement is driven by the formation of a more stable anion, and this principle has been harnessed to prepare a variety of heterocyclic compounds. scispace.com Variants of this rearrangement, such as the Truce-Smiles rearrangement, involve a carbanionic nucleophile and also proceed through a spirocyclic intermediate. cdnsciencepub.comcdnsciencepub.com Theoretical studies on S-N type Smiles rearrangements in pyridine rings, which are structurally related to quinolines, indicate that the process involves an initial intramolecular ipso-substitution followed by ring closure, a pathway that is both kinetically feasible and thermodynamically favorable. researchgate.net

Recent advancements have also explored radical versions of the Smiles rearrangement, expanding its scope to non-activated aromatic systems through photoredox catalysis. rsc.org This suggests that under specific conditions, even less reactive quinoline derivatives could be induced to undergo this rearrangement.

Rearrangement Type Key Feature Relevant Quinoline System Example
Classical Smiles Intramolecular nucleophilic aromatic substitutionSynthesis of N-Alkyl/aryl-6-aminoquinolines from 6-hydroxylquinoline iaea.org
S→N Type Smiles Migration of an aryl group from sulfur to nitrogenSynthesis of quinobenzothiazines mdpi.com
Truce-Smiles Involves a carbanion nucleophileGeneral mechanism applicable to quinoline systems cdnsciencepub.comcdnsciencepub.com
Radical Smiles Involves radical intermediates, often photocatalyzedPotential for non-activated quinoline derivatives rsc.org

Elucidation of Leaving Group Effects in Substitution Reactions

The nature of the leaving group at various positions on the quinoline ring profoundly influences the outcome of nucleophilic substitution reactions. This is particularly critical at the C4 position of the quinoline nucleus, which is susceptible to nucleophilic attack, especially when a good leaving group is present. nih.govechemi.com

Studies on 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue have demonstrated the critical role of the leaving group in determining reactivity. mdpi.com The 4-chloro group in these systems is readily displaced by various nucleophiles. For instance, the conversion of 4-chloro-8-methylquinolin-2(1H)-one to its thione analogue is a key step, and the resulting 4-chloro-8-methylquinoline-2(1H)-thione can undergo further substitutions. mdpi.com

The reactivity of the C2 and C4 positions in chloroquinolines towards nucleophiles is a well-studied area. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position. researchgate.net This enhanced reactivity is attributed to the greater stabilization of the anionic Meisenheimer intermediate formed during the attack at C4. echemi.com

The choice of leaving group can even influence reactivity at other positions. For example, in the hydrazination of 2-alkylthio-4-chloro-8-methylquinolines, the presence of an ethylthio group at C2, instead of a chloro group, facilitates hydrazinolysis at both the C2 and C4 positions. mdpi.com This indicates that the ethylthio group is a better leaving group than the chloro group in this specific reaction, highlighting the nuanced interplay of substituents.

The effectiveness of a leaving group is generally correlated with the weakness of its conjugate base. masterorganicchemistry.com Good leaving groups are the conjugate bases of strong acids. In the context of nucleophilic aromatic substitution (SNAr) on quinolines, halides are common leaving groups. Their ability to depart is a crucial factor in the reaction rate. libretexts.org

The following table summarizes the effect of different leaving groups on the reactivity of quinoline derivatives in nucleophilic substitution reactions.

Leaving Group Position on Quinoline Ring Observed Effect Reference
Chloro (-Cl) C4Readily displaced by various nucleophiles, activating the position for substitution. nih.govmdpi.com
Chloro (-Cl) C2Generally less reactive towards nucleophilic substitution compared to the C4 position. researchgate.net
Ethylthio (-SC₂H₅) C2Better leaving group than chloro in hydrazinolysis, enabling substitution at C2. mdpi.com

The strategic placement of a good leaving group is therefore a cornerstone of synthetic strategies aimed at producing functionalized quinoline and quinolinethione derivatives.

Spectroscopic Characterization and Structural Elucidation of 4 1h Quinolinethione Compounds

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a window into the molecular vibrations of a compound. These vibrations are unique to specific functional groups, offering a molecular fingerprint that aids in structural identification.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique pattern of absorption bands corresponding to specific bonds. For 4(1H)-Quinolinethione, which can exist in tautomeric forms (the thione and the thiol form, 4-mercaptoquinoline), IR spectroscopy is instrumental in identifying the predominant form in a given state.

Key vibrational modes for this compound include the stretching vibrations of the S-H and C=S bonds. The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration, suggesting the presence of the thiol tautomer. Conversely, the thione form is characterized by the C=S stretching vibration. This bond typically gives rise to a medium-intensity band in the fingerprint region of the IR spectrum, generally between 1050 and 1250 cm⁻¹. However, its intensity and exact position can be influenced by coupling with other vibrations in the molecule.

In addition to these key functional groups, the IR spectrum of this compound also displays characteristic bands for the quinoline (B57606) ring system. These include C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the heterocyclic ring, which are observed in the 1600-1400 cm⁻¹ region. The pattern of these aromatic and heteroaromatic vibrations can provide further confirmation of the quinoline core structure. The analysis of the IR spectrum of quinoline derivatives is a well-established method for their characterization. researchgate.netresearchgate.net The presence of various functional groups can be identified by their characteristic absorption bands. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
S-HStretching2550 - 2600
C=SStretching1050 - 1250
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400 - 1600
C=NStretching~1600

Raman spectroscopy serves as a valuable counterpart to IR spectroscopy. libretexts.org While IR spectroscopy measures the absorption of light, Raman spectroscopy is a scattering technique. libretexts.org A molecule must undergo a change in polarizability during a vibration for it to be Raman active. libretexts.org This fundamental difference in selection rules means that some vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For this compound, the C=S bond, which can sometimes be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the thione functional group. Similarly, the symmetrical vibrations of the quinoline ring system are often more prominent in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, leading to a more confident structural assignment. researchgate.netbioone.org The use of Raman spectroscopy for the quantitative analysis of chemical compounds is also a well-established technique. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. savemyexams.com The chemical shift (δ) of a proton is influenced by the electron density around it. libretexts.org Electronegative atoms and unsaturated groups deshield protons, causing them to resonate at a higher chemical shift (downfield). libretexts.org

In the ¹H-NMR spectrum of this compound, the protons on the quinoline ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns of these protons provide a wealth of information about their positions on the ring. The coupling between adjacent protons (spin-spin splitting) reveals their connectivity. For example, a proton with 'n' neighboring protons will be split into 'n+1' peaks. savemyexams.com

The proton attached to the nitrogen atom (N-H) in the thione form would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. If the thiol tautomer is present, the S-H proton would also give rise to a signal, typically in the range of 3-4 ppm, although this can also be broad and its position can vary. The integration of the peaks in the ¹H-NMR spectrum corresponds to the relative number of protons of each type, further aiding in the structural confirmation. researchgate.net

Table 2: Typical ¹H-NMR Chemical Shift Ranges for this compound

Proton TypeApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.5Doublet, Triplet, Multiplet
N-HVariable (often broad)Singlet
S-H3.0 - 4.0 (if present)Singlet (often broad)

¹³C-NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

For this compound, the most downfield signal would be that of the C=S carbon, which typically appears in the range of 190-220 ppm. The carbon atoms of the quinoline ring would resonate in the aromatic region, generally between 110 and 150 ppm. The specific chemical shifts of these carbons can be used to distinguish between the different carbon atoms in the ring system. researchgate.net The use of proton-decoupled ¹³C-NMR spectra simplifies the spectrum to a series of single lines, where each line represents a unique carbon atom. bhu.ac.in

Table 3: Typical ¹³C-NMR Chemical Shift Ranges for this compound

Carbon TypeApproximate Chemical Shift (δ, ppm)
C=S190 - 220
Aromatic C110 - 150
Quaternary Aromatic C120 - 150 (often weaker)

For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. wordpress.com This is invaluable for tracing out the connectivity of protons within the quinoline ring system. Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the N-H proton would show a correlation to the adjacent carbon atoms in the HMBC spectrum, confirming its position. columbia.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals in this compound can be achieved, leading to a definitive structural elucidation. asahilab.co.jpmagritek.com

Electronic Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the this compound molecule. The UV-Vis spectrum reveals characteristic absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. These transitions are indicative of the chromophoric system within the molecule, which is composed of the quinoline ring conjugated with the thione group.

The absorption spectrum of quinolinethione derivatives typically displays multiple bands. For instance, the thione group in 2- and 4-quinolinethiones exhibits an absorption band at approximately 400 nm. semanticscholar.org Studies on related quinoline derivatives have shown absorption bands in the range of 323-379 nm, which are attributed to π → π* transitions within the cinnamoyl system, where the phenyl ring acts as an electron-donating group. uobasrah.edu.iq The presence of different substituents on the quinoline ring can lead to shifts in the absorption maxima, a phenomenon known as bathochromic (red) or hypsochromic (blue) shifts, providing further information about the electronic environment of the chromophore. msu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M+) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The mass of the molecular ion provides direct confirmation of the compound's molecular formula.

The fragmentation pattern, which is a unique fingerprint of a molecule, offers valuable structural information. The fragmentation of quinolinethione derivatives often involves the cleavage of bonds adjacent to the sulfur atom and within the quinoline ring system. researchgate.netresearchgate.net For example, in the mass spectra of some diquinolinyl sulfides, the intensities of fragment ions depend on the cleavage of the quinolinyl-sulfur bonds. clockss.org Common fragments observed in the mass spectra of related compounds include the loss of small, stable molecules or radicals. savemyexams.com Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and the identification of its key functional groups. libretexts.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it. creative-biostructure.com The resulting electron density map allows for the determination of bond lengths, bond angles, and intermolecular interactions with high precision. glycoforum.gr.jp

For quinolinethione and its derivatives, X-ray crystallography has been crucial in confirming their molecular structures and understanding their packing in the crystal lattice. nih.gov For instance, the crystal structure of a 4(1H)-quinolone was found to exist as a dimer linked by intermolecular hydrogen bonds. researchgate.net Such studies can also reveal subtle structural features, such as the planarity of the ring system and the nature of the thione group. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). msu.edu This method involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.

For newly synthesized this compound derivatives, elemental analysis is essential to confirm that the isolated compound has the expected stoichiometric composition. researchgate.netmdpi.com The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental makeup. rsc.org

Advanced Spectroscopic Techniques for Tautomeric Investigations (e.g., X-ray Photoelectron Spectroscopy)

The potential for tautomerism, the equilibrium between two or more interconvertible structural isomers, is a key feature of this compound. It can exist in equilibrium between the thione (amide) and thiol (iminol) forms. Advanced spectroscopic techniques are employed to investigate this phenomenon.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. wikipedia.org By analyzing the binding energies of core-level electrons, XPS can distinguish between different chemical environments of an element. diva-portal.org In the context of this compound, XPS could potentially differentiate between the sulfur atom in the C=S (thione) and C-S-H (thiol) forms, providing insights into the predominant tautomer on the material's surface. The ability of XPS to probe the chemical state makes it a powerful tool for studying tautomeric equilibria in solid samples. researchgate.netunimi.it

Tautomeric Equilibria in 4 1h Quinolinethione Systems

Thiolactam-Thiolactim Tautomerism: Characterization of Thione and Thiol Forms

The tautomeric equilibrium in 4(1H)-quinolinethione involves two primary forms: the thione (thiolactam) form, 1,4-dihydro-4-thioxoquinoline, and the thiol (thiolactim) form, 4-mercaptoquinoline. The thione form is characterized by a carbon-sulfur double bond (C=S) and a proton on the nitrogen atom of the quinoline (B57606) ring. Conversely, the thiol form possesses a carbon-sulfur single bond with a proton attached to the sulfur atom, forming a thiol group (-SH), and the nitrogen atom within the aromatic ring is unprotonated.

The characterization and distinction between these two tautomers can be achieved through various spectroscopic techniques. For instance, 1H NMR spectroscopy is a powerful tool for studying this tautomerism. semanticscholar.org The chemical shifts of the H-2 and H-5 protons in the quinoline ring are particularly informative. semanticscholar.org In the thione form, the H-5 proton typically resonates at a lower field compared to the H-2 proton. semanticscholar.org In contrast, for the thiol form, the H-2 proton resonates at a lower field. semanticscholar.org This difference in chemical shifts allows for the clear identification and even quantification of the tautomeric ratio in solution. semanticscholar.org For example, in a DMSO-d6 solution, the sodium salt of 1,4-dihydro-4-thioxo-3-quinolinesulfonic acid exists predominantly in the thione form, while the free acid favors the 4-mercapto (thiol) form. semanticscholar.org

It is generally observed that sulfur analogues of hydroxyquinolines, like this compound, behave similarly to their oxygen counterparts, with the thione (or oxo) form often being the more dominant tautomer. semanticscholar.org This predominance is also supported by nitrogen NMR spectra in related systems. semanticscholar.org

Computational and Experimental Approaches to Tautomer Stability Assessment

Both computational and experimental methods are crucial for assessing the relative stabilities of the thione and thiol tautomers. Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable in predicting the geometries, energies, and spectroscopic properties of these tautomers. nih.govscirp.org These theoretical studies can calculate the relative energies (ΔE), Gibbs free energies (ΔG), and enthalpies (ΔH) of the different forms, providing a quantitative measure of their stability. nih.gov For many heterocyclic thiones, the thione tautomer is often found to be more stable in the gas phase under standard experimental conditions. nih.gov

Experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provide direct evidence for the existence and relative abundance of each tautomer in the solid state and in solution. nih.gov For example, 1H-NMR spectroscopy in DMSO has been used to demonstrate the existence of a thiolactam-thiolactim equilibrium in 8-methyl-4-chloroquinolin-2(1H)-one's thione analogue, with the thiolactam (thione) form being predominant in a 3:2 ratio. mdpi.com

The combination of computational and experimental approaches provides a comprehensive understanding of the tautomeric landscape. Theoretical calculations can predict the properties of tautomers that may be difficult to isolate or characterize experimentally, while experimental data serve to validate and refine the computational models. researchgate.netconsensus.app

Table 1: Comparison of Computational and Experimental Methods for Tautomer Stability Assessment

MethodTypeInformation ProvidedAdvantagesLimitations
Density Functional Theory (DFT) ComputationalRelative energies (ΔE, ΔG, ΔH), optimized geometries, spectroscopic properties. nih.govscirp.orgProvides quantitative data on stability, can model unstable tautomers. nih.govAccuracy depends on the chosen functional and basis set; solvent effects can be complex to model accurately. nih.gov
X-ray Crystallography ExperimentalSolid-state structure, bond lengths, and angles. nih.govProvides definitive structural information in the crystalline state. nih.govThe solid-state structure may not represent the equilibrium in solution.
NMR Spectroscopy ExperimentalTautomeric ratios in solution, chemical shifts, coupling constants. semanticscholar.orgnih.govExcellent for quantitative analysis of tautomeric equilibria in solution. semanticscholar.orgThe NMR timescale may not be suitable for very fast or very slow exchange rates. irb.hr
IR Spectroscopy ExperimentalVibrational frequencies of functional groups (e.g., C=S, S-H, N-H). nih.govCan distinguish between tautomers based on characteristic group frequencies.Peak assignments can sometimes be ambiguous without computational support.

Environmental and Substituent Effects on Tautomeric Preferences (e.g., Solvent Polarity)

The delicate balance of the tautomeric equilibrium in this compound systems is significantly influenced by environmental factors, most notably the polarity of the solvent. irb.hrmdpi.com Solvents can differentially stabilize the tautomers, thereby shifting the equilibrium. mdpi.com Generally, an increase in solvent polarity tends to favor the more polar tautomer. irb.hr For instance, in related heterocyclic systems, polar solvents have been shown to shift the equilibrium towards the more polar keto or thione forms. irb.hr The thione form of this compound, with its C=S and N-H bonds, is generally more polar than the corresponding thiol form.

Substituents on the quinoline ring also play a crucial role in determining tautomeric preference. nih.govcore.ac.uk Electron-donating or electron-withdrawing groups can alter the relative acidities of the N-H and S-H protons and the basicities of the nitrogen and sulfur atoms, thereby influencing the position of the equilibrium. nih.gov For example, in a study of substituted adenines, it was found that substitution can change tautomeric preferences compared to the unsubstituted parent compound. nih.gov The effect of a substituent can be further modulated by the solvent, with solvation often enhancing the electronic effects of the substituent. nih.gov

The interplay between substituent and solvent effects can be complex. For example, the stability of adducts of Co(II)-8-mercaptoquinolinate was found to be influenced by the steric hindrance of methyl groups on the pyridine (B92270) ring, demonstrating that steric effects of substituents can also be significant. akjournals.com

Table 2: Influence of Solvent Polarity on Tautomeric Equilibrium

Solvent PolarityEffect on EquilibriumFavored Tautomer (General Trend)Rationale
Low (e.g., Chloroform) Shifts towards the less polar form. irb.hrThiol (less polar) or Dienol in related systems. irb.hrThe less polar tautomer is better solvated by the nonpolar solvent.
High (e.g., DMSO, Water) Shifts towards the more polar form. irb.hrThione (more polar). irb.hrThe polar solvent molecules can better stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.

Photoinduced Tautomerization Processes (e.g., UV-Induced Thioamide-Thiolimine)

Beyond the ground-state thermal equilibrium, this compound and related thioamide systems can undergo photoinduced tautomerization. uni-giessen.de Irradiation with ultraviolet (UV) light can provide the energy necessary to overcome the activation barrier and convert the more stable thione tautomer into the higher-energy thiol tautomer. uni-giessen.deresearchgate.net This process, often referred to as a thioamide-thiolimine tautomerization, has been observed for a variety of heterocyclic thiones, including 2(1H)-quinolinethione. nih.govuni-giessen.deresearchgate.net

These photoisomerization processes can occur even in molecules without intramolecular hydrogen bonds and are often observed when the reactant tautomer has a smaller energy gap between its ground (S0) and first excited (S1) electronic states compared to the photoproduct. acs.org The photogenerated thiol form can often be trapped and studied at low temperatures in inert matrices, such as argon or nitrogen. researchgate.netrsc.org In some cases, the wavelength of the UV light used for irradiation can influence the relative populations of different conformers of the photoproduct. rsc.org

The mechanism of this phototautomerism can be complex. One proposed model is the photoinduced dissociation-association (PIDA) mechanism, which involves the detachment and reassociation of a hydrogen atom. acs.org For some related systems, a back reaction from the thiol to the thione form has been observed in the dark, even at cryogenic temperatures, suggesting the involvement of quantum mechanical tunneling. researchgate.net

Coordination Chemistry of 4 1h Quinolinethione As a Ligand

Ligand Design and Binding Modes of 4(1H)-Quinolinethione

This compound is a noteworthy ligand due to its structural flexibility, primarily arising from thione-thiol tautomerism. This allows it to exist in two forms: the thione form (C=S) and the thiol form (S-H). This characteristic is crucial in its function as a ligand, enabling it to coordinate with metal ions in several ways. The sulfur atom, in particular, can form strong bonds with metal ions, positioning the compound as a potent chelating agent.

The binding of this compound to a metal center can occur through different modes:

Monodentate Coordination: The ligand can bind to a metal ion using only the sulfur atom.

Bidentate Chelation: More commonly, it acts as a bidentate ligand, forming a chelate ring by coordinating through both the heterocyclic nitrogen atom and the exocyclic sulfur atom. This bidentate nature often leads to the formation of stable, five- or six-membered ring structures with the metal ion, which enhances the stability of the resulting complex. libretexts.orgbyjus.com

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. jocpr.com The mixture is often refluxed to ensure the completion of the reaction, followed by cooling to allow for the precipitation of the complex. jocpr.com The resulting solid complexes can then be filtered, washed, and dried.

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites. A shift in the vibrational frequency of the C=S and C-N bonds in the ligand upon complexation indicates the involvement of the sulfur and nitrogen atoms in bonding with the metal ion. The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral). jocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic metal complexes, confirming the structure of the ligand framework after coordination. ijcce.ac.ir

Elemental Analysis: This analysis determines the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. jocpr.com

Molar Conductivity Measurements: These measurements help in determining whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into the nature of the counter-ions. ekb.eg

This compound forms stable complexes with a wide range of transition metal ions, including those from the first row such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu). jocpr.comresearchgate.net The synthesis generally involves reacting the ligand with the corresponding metal chloride, nitrate, or sulfate (B86663) salt in an alcoholic medium. researchgate.net

The resulting complexes exhibit varied geometries, which are often confirmed by magnetic susceptibility measurements and electronic spectra. For instance, many Ni(II) and Co(II) complexes with similar bidentate ligands adopt octahedral geometries. jocpr.comresearchgate.net The properties of these complexes are a function of both the ligand and the central metal ion. libretexts.org

Table 1: Spectroscopic Data for Representative Transition Metal Complexes with N,S-Donor Ligands This table provides illustrative data based on typical findings for complexes with similar N,S-donor ligands, as specific data for this compound complexes was not fully detailed in the search results.

Metal ComplexKey IR Bands (cm⁻¹)Electronic Spectra λmax (cm⁻¹)Proposed Geometry
Co(II) Complexν(C=N) ~1600, ν(M-N) ~550, ν(M-S) ~480~17,800, ~21,700Octahedral
Ni(II) Complexν(C=N) ~1605, ν(M-N) ~555, ν(M-S) ~475Low energy d-d bandsOctahedral
Cu(II) Complexν(C=N) ~1610, ν(M-N) ~545, ν(M-S) ~485~16,900Distorted Octahedral

Silver (Ag): The interaction of this compound and its derivatives with silver(I) ions is of significant interest. Silver complexes are often synthesized by reacting a silver salt, such as silver oxide (Ag₂O), with the corresponding ligand precursor in a solvent like dichloromethane. researchgate.netnih.gov The resulting silver(I) complexes are characterized by techniques such as NMR and mass spectrometry. nih.gov The soft sulfur donor atom of the quinolinethione ligand has a strong affinity for the soft silver(I) ion, leading to the formation of stable complexes.

Vanadium (V): Vanadium complexes with N,S-donor ligands have also been explored. For example, oxovanadium(V) complexes can be prepared by reacting a vanadium precursor like VO(acac)₂ with the ligand in methanol. nih.gov The resulting complexes often feature the vanadium atom in an octahedral coordination environment. nih.gov These vanadium complexes can be immobilized on supports like modified nanoparticles to create catalysts for chemical reactions such as the epoxidation of alcohols. researchgate.net The characterization of these complexes often includes IR spectroscopy, where the V=O stretching band is a key diagnostic feature. researchgate.net

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction of Metal Complexes)

For metal complexes of quinoline (B57606) derivatives and similar heterocyclic ligands, powder XRD patterns are often used to determine the crystal system (e.g., monoclinic, orthorhombic) and calculate lattice parameters. jocpr.comresearchgate.net For example, studies on complexes with related ligands have identified monoclinic crystal systems for Fe(II) and Co(II) complexes and orthorhombic systems for Cu(II) complexes. jocpr.com The grain size of the crystalline complex can also be calculated from the XRD data. ijcce.ac.ir While specific single-crystal X-ray diffraction data for this compound complexes were not available in the provided search results, the general findings for structurally similar compounds underscore the utility of this method.

Table 2: Illustrative Crystal System Data from XRD Studies of Related Metal Complexes This table is based on data for complexes of quinoline derivatives and may not be specific to this compound.

Metal ComplexCrystal SystemReference Finding
Fe(II) ComplexMonoclinic jocpr.com
Co(II) ComplexMonoclinic jocpr.comresearchgate.net
Cu(II) ComplexOrthorhombic jocpr.comresearchgate.net
Ni(II) ComplexMonoclinic researchgate.net

Applications of this compound in Analytical Coordination Chemistry (e.g., Metal Ion Detection)

The ability of this compound to form stable and often colored complexes with specific metal ions makes it a valuable candidate for applications in analytical chemistry, particularly as a chemosensor for metal ion detection. mdpi.com Organic compounds containing nitrogen, oxygen, and sulfur donor atoms are widely used for this purpose due to their strong coordination ability. mdpi.com

Quinoline derivatives are recognized as excellent chelators for metal ions and are well-suited for use as fluorescent or colorimetric probes. nih.gov The detection mechanism relies on a measurable change in a physical property, such as color or fluorescence intensity, upon complexation of the ligand with a target metal ion. mdpi.com This interaction must be selective, meaning the sensor responds preferentially to a specific ion even in the presence of other competing ions. mdpi.com The rigid structure and conjugated system of the quinoline moiety can facilitate fluorescence, which may be enhanced or quenched upon binding to a metal ion. nih.gov While this compound itself is not intrinsically fluorescent, its derivatives can be designed to act as "turn-on" or "turn-off" fluorescent sensors for various heavy metal ions. nih.gov

Computational and Theoretical Investigations of 4 1h Quinolinethione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules like 4(1H)-Quinolinethione. wikipedia.org DFT methods are used to calculate various molecular descriptors, including orbital energies, charge distributions, and electron densities, which are crucial for understanding reactivity and stability. mdpi.com Different functionals, such as B3LYP and PBE0, are employed to study reaction mechanisms and molecular spectroscopy. mdpi.com

Geometry Optimization and Conformational Analysis

Computational methods, particularly DFT, are employed to determine the most stable three-dimensional structure of this compound. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. ufms.br For molecules with flexible parts, conformational analysis is performed to explore various possible shapes (conformers) and their relative energies. drugdesign.org This analysis helps in identifying the most populated and therefore most relevant conformations of the molecule under different conditions. ufms.br Studies on related quinoline (B57606) derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometries and compare them with experimental data from techniques like X-ray diffraction. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry represents a true energy minimum. derpharmachemica.com

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ossila.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study of a quinolinone derivative, the HOMO-LUMO energy gap was calculated to understand its molecular reactivity parameters. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Quinolinone Derivative

ParameterEnergy (eV)
HOMO-6.164
LUMO-2.086
Energy Gap4.078

Data sourced from a computational study on a related quinoline derivative and may not represent this compound directly. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. numberanalytics.com These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. derpharmachemica.com This comparison between theoretical and experimental spectra helps in confirming the molecular structure. derpharmachemica.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, as DFT methods can sometimes overestimate them. researchgate.net The absence of imaginary frequencies in the calculated results is a crucial check to ensure that the optimized structure corresponds to a stable minimum on the potential energy surface. derpharmachemica.comresearchgate.net

Thermodynamic Stability of Tautomers and Isomers

This compound can exist in different tautomeric forms, most notably the thione and thiol forms. DFT calculations are instrumental in determining the relative thermodynamic stability of these tautomers. nih.govresearchgate.net By calculating the total electronic energy of each form, researchers can predict which tautomer is more stable and therefore more abundant under equilibrium conditions. researchgate.netresearchgate.net For example, studies on analogous hydroxyquinoline derivatives have shown that the keto form is generally more stable than the enol form. nih.govresearchgate.net These computational predictions are vital for understanding the molecule's chemical behavior, as different tautomers can exhibit distinct reactivity. researchgate.net

Theoretical Acidity and Reactivity Predictions

Computational methods can be used to predict the acidity of a molecule by calculating properties related to proton donation. nih.govlibretexts.org DFT, combined with models for solvation effects, can provide estimates of pKa values. rsc.org Reactivity can be further explored using concepts derived from FMO theory, such as Fukui functions. These functions help to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Molecular Modeling and In Silico Interaction Studies

Beyond the properties of the isolated molecule, molecular modeling techniques are used to simulate how this compound interacts with other molecules, including biological macromolecules like enzymes. These in silico studies are crucial in fields like drug design. ajgreenchem.com Molecular docking, a common molecular modeling technique, predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The results of docking studies are often expressed as a binding score or energy, which indicates the strength of the interaction. inventi.in These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex, providing insights that can guide the design of more potent and specific molecules. researchgate.netinventi.in

Computational Ligand-Target Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in rational drug design, helping to understand the structural features and molecular interactions between a ligand, such as a this compound derivative, and its protein target. mdpi.comnih.gov

Studies on related quinoline and quinolinethione scaffolds have demonstrated their potential to interact with a variety of biological targets. For instance, molecular docking has been used to investigate the binding modes of quinolinone-based thiosemicarbazones with proteins from Mycobacterium tuberculosis, such as DNA gyrase and ATP-synthase. nih.gov These analyses identify crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. nih.gov Similarly, derivatives of quinoline have been docked into the active sites of enzymes like urease and the JAK2/STAT3 signaling proteins. researchgate.netbohrium.com In the case of urease inhibitors, docking studies revealed key interactions with the enzyme's active site, corroborating the experimental inhibitory potential. researchgate.net For JAK2/STAT3 inhibitors, docking results showed good binding affinity and helped propose a mode of action for the anti-breast cancer activity observed. bohrium.com

The analysis of ligand-receptor complexes can provide detailed information about the binding pocket, including the specific amino acid residues involved in the interaction. embl.de This information is vital for lead optimization and the design of new compounds with enhanced potency and selectivity. embl.denumberanalytics.com

Table 1: Examples of Computational Ligand-Target Interaction Studies on Quinoline Derivatives

Derivative Class Target Protein Key Findings
Quinolinone-based thiosemicarbazones M. tuberculosis DNA-gyrase, ATP-synthase Identification of binding modes and interactions supporting anti-TB activity. nih.gov
Quinoline-based acyl thiourea (B124793) Urease Docking results corroborated with IC50 values, showing key interactions with the active site. researchgate.net
2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile JAK2/STAT3 Good binding affinity was observed, suggesting a mode of action for anticancer effects. bohrium.com

Theoretical Prediction of Binding Affinities

Beyond predicting the binding mode, computational methods can also estimate the binding affinity between a ligand and its target. nih.gov Binding affinity, often expressed as a Gibbs free energy value (ΔG) or a docking score, quantifies the strength of the interaction. A more negative ΔG indicates a more stable complex and stronger binding. uobaghdad.edu.iq

Theoretical studies on various quinoline derivatives have successfully predicted their binding affinities against different therapeutic targets. For example, a study on novel fluoroquinolones designed as antibacterial agents calculated the binding affinity against proteins like Staphylococcus aureus Gyrase B. uobaghdad.edu.iq The compound with the most negative binding affinity (ΔG = -7.562 kcal/mol) was predicted to have the highest inhibitory activity. uobaghdad.edu.iq In another study, newly synthesized quinoline derivatives incorporating pyrimidine (B1678525) moieties were evaluated as potential HIV non-nucleoside reverse transcriptase inhibitors. nih.gov The theoretical docking studies yielded high negative docking scores (e.g., -10.67 for the most potent compound), suggesting a strong binding affinity to the enzyme's active site, which was higher than that of standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov

These predictions are invaluable in the early stages of drug discovery, allowing for the screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.comchemrxiv.org

Table 2: Predicted Binding Affinities for Selected Quinoline Derivatives

Compound Class Target Protein Predicted Binding Affinity (Docking Score)
Fluoroquinolones S. aureus Gyrase B -7.562 kcal/mol (ΔG)
Fluoroquinolones E. coli Gyrase B -8.562 kcal/mol (ΔG)
Pyrimidine-quinoline derivative HIV Reverse Transcriptase -10.67

Advanced Quantum Chemical Methods

Advanced quantum chemical methods delve into the electronic structure of molecules to explain their reactivity and interactions. ias.ac.in Techniques like Natural Bonding Orbital (NBO) and Hirshfeld Surface analysis are used to visualize and quantify complex electronic phenomena such as electron delocalization and intermolecular forces. ijcce.ac.irresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dejuniperpublishers.com This analysis provides a detailed understanding of intramolecular bonding, charge transfer, and electron delocalization effects. researchgate.net

For a molecule like this compound, NBO analysis would reveal the delocalization of the nitrogen lone pair and the pi-electrons of the aromatic system. A study on the related compound 3-chloro-4-hydroxyquinolin-2(1H)-one demonstrated significant charge transfer and delocalization. ijcce.ac.ir The analysis identifies key stabilizing interactions, such as the delocalization of a lone pair on an oxygen atom (LP(O)) into an adjacent pi-antibonding orbital (π*(C=C)), which stabilizes the molecule. Similar analyses for this compound would quantify the delocalization involving the sulfur atom's lone pairs and the quinoline ring's pi-system.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Quinolinone-like Scaffold

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N) π* (C=C) High π-conjugation, resonance
LP (S) σ* (C-C) Moderate Hyperconjugation
π (C=C) π* (C=C) High π-delocalization within the ring
σ (C-H) σ* (C-C) Low Hyperconjugation

Note: This table is illustrative, based on principles of NBO analysis and findings for related heterocyclic systems. Specific values would require a dedicated NBO calculation for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. buketov.edu.kz By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify specific regions of close intermolecular contacts, which are crucial for understanding the crystal packing. nih.gov

The analysis also generates two-dimensional "fingerprint plots," which summarize the different types of intermolecular contacts and their relative contributions to the total Hirshfeld surface. nih.gov This provides a quantitative measure of the interactions holding the crystal together, such as hydrogen bonds and van der Waals forces. mdpi.com For instance, studies on various heterocyclic compounds show that H···H contacts often make up the largest percentage of the surface, reflecting the importance of van der Waals forces. nih.gov Specific interactions, like C–H···O or N–H···O hydrogen bonds, appear as distinct "spikes" on the fingerprint plot. nih.gov

For this compound, a Hirshfeld surface analysis would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. Given the presence of the thione group (C=S) and the N-H group, strong N–H···S hydrogen bonding would be expected to play a major role in the crystal packing, appearing as characteristic features on the d_norm map and fingerprint plots.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Triazolequinoxalin Derivative

Contact Type Contribution (%)
H···H 57.7
C···H/H···C 18.1
N···H/H···N 10.2
O···H/H···O 6.5
C···C 2.1
N···C/C···N 1.6

Data from a study on a novel triazolequinoxalin derivative, illustrating typical outputs of Hirshfeld analysis. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
3-chloro-4-hydroxyquinolin-2(1H)-one
Rilpivirine
Elvitegravir

Strategic Applications of 4 1h Quinolinethione in Advanced Organic Synthesis and Materials Science

4(1H)-Quinolinethione as a Key Synthetic Intermediate for Complex Molecules

The chemical structure of this compound, featuring a quinoline (B57606) backbone with a thione group at the 4-position, provides significant synthetic flexibility. This allows it to serve as a crucial intermediate in the synthesis of complex molecules. The thione group is particularly reactive, enabling a variety of chemical transformations.

One of the primary reactions exploited is the S-alkylation of the thione sulfur atom. This nucleophilic character allows for the introduction of various functional groups. For instance, treatment with alkylating agents like dimethyl sulfate (B86663) leads to the formation of corresponding S-alkylated quinolinone derivatives. numberanalytics.com Furthermore, the introduction of bromomethyl groups via bromination creates versatile intermediates that can be further functionalized. These bromomethyl derivatives react readily with nucleophiles such as amines, facilitating the synthesis of diverse alkylamino and hydrazino analogs, thereby expanding the molecular complexity and potential applications of the resulting compounds.

The synthetic utility of this compound extends to its use as a precursor for other reactive functional groups. Through reactions like azidation with sodium azide (B81097), the thione can be converted into a 4-azido derivative. These azidoquinolines are valuable intermediates themselves, notably in the synthesis of phosphazenes via the Staudinger reaction with phosphines like triphenylphosphine (B44618). This stepwise functionalization highlights the role of this compound as a foundational scaffold for constructing intricate molecular systems that would be challenging to access through other synthetic routes.

Synthesis of Diversified Heterocyclic Scaffolds (e.g., Quinoline-Pyrimidine Hybrids)

The quest for novel molecular frameworks with unique biological and chemical properties has driven the development of methods to construct diverse heterocyclic systems. This compound and its isomers serve as valuable starting points for creating fused and hybrid heterocyclic scaffolds.

A significant application is the synthesis of quinoline-pyrimidine hybrids. These hybrid molecules are of interest as they combine the structural features of both quinoline and pyrimidine (B1678525), which are important pharmacophores. While many reported hybrids are derived from quinolin-2-one precursors, the analogous reactivity of quinolinethiones provides a pathway to sulfur-containing variants. For example, a common strategy involves the three-component reaction of a 6-aminopyrimidinone derivative, an aldehyde, and an active methylene (B1212753) compound like dimedone to build pyrimido[4,5-b]quinolone systems. numberanalytics.com The versatility of the quinolinethione scaffold allows it to participate in similar multi-component reactions, leading to a wide array of structurally diverse products.

Research has demonstrated the one-pot synthesis of complex heterocycles starting from quinoline-2-thione, an isomer of this compound. In one such reaction, quinoline-2-thione, various aromatic aldehydes, and malononitrile (B47326) react in the presence of a base to yield 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent oxidative aromatization. The ability to construct such complex scaffolds in a single step underscores the utility of quinolinethiones in diversity-oriented synthesis. researchgate.net

The following table summarizes examples of heterocyclic scaffolds synthesized using quinolinethione or related precursors, showcasing the variety of accessible structures.

Starting Material PrecursorReagentsResulting ScaffoldReference
6-Amino-2-(methylthio)pyrimidin-4(3H)-oneAromatic aldehydes, DimedonePyrimido[4,5-b]quinolone numberanalytics.com
Quinoline-2-thioneAromatic aldehydes, Malononitrile2-Amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile researchgate.net
2-(2,2-Dibromoethenyl)phenyl isothiocyanatesn-Butyllithium, Electrophiles (R²X)2-(Alkylsulfanyl)-3-bromoquinolines thieme-connect.com
4-Chloro-8-methylquinolin-2(1H)-onePhosphorus pentasulfide8-Methylquinolin-2,4(1H,3H)-dithione

Design and Fabrication of Novel Functional Materials Utilizing Quinolinethione Derivatives

The unique electronic and coordination properties of the quinolinethione scaffold make its derivatives attractive building blocks for the design and fabrication of novel functional materials. smolecule.com The presence of both a soft sulfur donor and nitrogen atoms within the heterocyclic framework allows these molecules to act as effective ligands for a variety of metal ions. numberanalytics.comfepbl.com This coordination capability is central to their application in materials science.

One major area of exploration is the development of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netmdpi.com By linking metal ions with organic ligands like quinolinethione derivatives, it is possible to construct one-, two-, or three-dimensional networks with tailored properties. mdpi.com The specific geometry and electronic nature of the quinolinethione ligand can influence the resulting framework's topology, porosity, and functionality. rsc.org These materials are investigated for applications in gas storage, catalysis, and luminescence. mdpi.comrsc.org For example, polyquinolines have garnered attention as functional materials due to their excellent combination of optical, electrical, and thermal properties. rsc.org

Furthermore, the sulfur atom in the thione group can interact strongly with metal surfaces and nanoparticles, providing a means to anchor these molecules onto substrates for creating functional surfaces or coatings. numberanalytics.com Quinolinethione derivatives have been investigated for their potential as antidegradants and antioxidants in materials like plastics and polymers, protecting them from oxidative damage. The ability to functionalize the quinoline core allows for the fine-tuning of these properties, opening avenues for creating materials with specific characteristics for industrial applications. While direct applications of this compound in materials are still emerging, the foundational chemistry suggests significant potential in areas like sensor technology, where thiol-thione tautomerism could be exploited, and in the development of specialized polymers and coatings. smolecule.com

Exploration of this compound Derivatives in the Development of Tailored Chemical Reagents

Beyond their role as synthetic building blocks, derivatives of this compound are being explored for their potential as tailored chemical reagents and catalysts. The ability of these molecules to act as ligands for transition metals is a key aspect of this application. numberanalytics.com

In the field of catalysis, the design of the ligand is crucial for controlling the activity and selectivity of a metal complex. orientjchem.org Quinoline-based scaffolds are used to create chiral ligands for asymmetric catalysis, a field vital for the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com The quinolinethione moiety, with its specific steric and electronic profile, can be incorporated into ligand architectures to fine-tune the properties of the resulting metal catalyst. orientjchem.org For instance, the sulfur and nitrogen atoms can form stable chelate complexes with metals, creating a well-defined coordination environment that can induce high selectivity in chemical transformations such as hydrogenation, C-C coupling reactions, and polymerization. orientjchem.orgmdpi.com

The reactivity of the thione group itself can be harnessed. For example, its conversion to other functionalities can generate reagents with specific purposes. The synthesis of azido (B1232118) derivatives from quinolinethiones provides access to reagents for "click chemistry" or for introducing nitrogen-containing groups into other molecules. cristaltherapeutics.com While the development of this compound-based compounds as standalone, off-the-shelf chemical reagents is an ongoing area of research, their foundational properties as versatile ligands and synthetic precursors continue to drive their exploration in the development of new catalytic systems and specialized reagents. biocompare.com

Q & A

Q. What are the established synthesis methods for 4(1H)-Quinolinethione, and what are their comparative efficiencies?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization strategies. Thermal, basic, and reductive cyclization methods are commonly employed, with efficiency dependent on reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, thermal cyclization of substituted anilines with sulfur-containing reagents under reflux yields moderate to high purity, while reductive methods using sodium hydrosulfite may reduce byproduct formation. Comparative studies should evaluate yield, purity (via HPLC or NMR), and scalability . Experimental protocols must detail reagent ratios, reaction times, and purification steps to ensure reproducibility .

Q. How is this compound characterized to confirm structural identity and purity?

Methodological Answer: Characterization involves a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with sulfur and oxygen atoms influencing chemical shifts.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 207.24896 g/mol for C10_{10}H9_9NO2_2S) and fragmentation patterns .
  • Chromatography: HPLC or GC-MS assesses purity, with retention times compared to standards. Documentation must include instrument parameters, sample preparation, and reference data to enable replication .

Q. What biological activities of this compound are documented, and what model systems validate them?

Methodological Answer: The compound exhibits antimalarial, anticancer, and antibacterial properties in in vitro assays. For instance, antimicrobial activity is tested via broth microdilution (MIC values against E. coli or S. aureus), while anticancer potential is assessed using MTT assays on human cell lines (e.g., HeLa or MCF-7). Studies must specify positive/negative controls, incubation times, and statistical methods (e.g., ANOVA) to ensure reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yield and scalability?

Methodological Answer: Use Design of Experiments (DoE) frameworks to test variables (e.g., temperature, solvent, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions by modeling interactions between factors. For scalability, pilot-scale reactions should monitor heat transfer and mixing efficiency. Stability studies (e.g., accelerated degradation under heat/light) ensure the compound retains integrity during scale-up .

Q. What strategies resolve contradictions between theoretical and experimental data on this compound’s reactivity?

Methodological Answer: Discrepancies may arise from solvent effects or tautomeric equilibria. Address these by:

  • Computational Modeling: DFT calculations predict tautomer stability (e.g., thione vs. thiol forms) in different solvents.
  • In Situ Spectroscopy: UV-Vis or Raman spectroscopy tracks real-time structural changes during reactions.
  • Control Experiments: Repeat assays under inert atmospheres to rule out oxidation artifacts. Cross-validate findings with multiple analytical techniques .

Q. Which advanced spectroscopic methods elucidate the tautomeric behavior of this compound in solution?

Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS): Identifies sulfur oxidation states.
  • Variable-Temperature NMR: Captures tautomeric shifts (e.g., thione ↔ thiol) by observing proton exchange rates.
  • Time-Resolved Fluorescence: Measures solvent-dependent excited-state dynamics. Pair with molecular dynamics simulations to correlate spectral data with conformational changes .

Q. How should stability studies be designed to assess this compound’s degradation pathways?

Methodological Answer: Conduct forced degradation under ICH guidelines:

  • Hydrolytic Stress: Expose to acidic/alkaline conditions (pH 1–13) at elevated temperatures.
  • Oxidative Stress: Treat with H2_2O2_2 or radical initiators.
  • Photolytic Stress: Use a light cabinet (e.g., 1.2 million lux hours). Analyze degradation products via LC-MS/MS and quantify kinetics using Arrhenius plots. Include mass balance assessments to ensure analytical accuracy .

Q. What methodological considerations ensure reliable pharmacokinetic data for this compound in in vivo studies?

Methodological Answer:

  • Dosing Regimen: Use pharmacokinetic (PK) modeling to determine optimal doses and sampling intervals.
  • Bioanalytical Validation: Ensure LC-MS/MS methods meet FDA guidelines for selectivity, sensitivity (LLOQ), and matrix effects.
  • Ethical Compliance: Adhere to IACUC protocols for animal studies, including sample size justification and humane endpoints. Report plasma protein binding and metabolite identification to contextualize bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.